3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-1-methylpyrazin-2(1H)-one
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Overview
Description
3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-1-methylpyrazin-2(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazinone core linked to a dihydrobenzo dioxin moiety, which contributes to its distinct chemical behavior and potential biological activities.
Mechanism of Action
Target of Action
The primary target of 3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-1-methylpyrazin-2(1H)-one is related to organic light-emitting devices (OLEDs) . The compound is used in the construction of blue-emissive phenanthroimidazole-functionalized target molecules .
Mode of Action
The compound interacts with its targets through a process known as triplet–triplet annihilation (TTA) . This process involves the up-conversion of triplets to singlets, which is dominant in these compounds due to 2 ET1 > ES1 . This interaction results in changes in the electroluminescent properties of the OLEDs .
Biochemical Pathways
The compound affects the electroluminescent process in OLEDs . This process involves the conversion of electrical energy into light energy. The compound’s interaction with its targets influences this process, leading to changes in the light emission properties of the OLEDs .
Result of Action
The result of the compound’s action is the production of blue emission in OLEDs . Specifically, the compound contributes to the creation of OLEDs that exhibit blue emission with a luminance of 53,890 cd m−2, power efficiency of 5.86 lm W−1, external quantum efficiency of 5.30%, and current efficiency of 6.90 cd A−1 .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the choice of solvent and reaction temperature can affect the synthesis of the compound . Additionally, the performance of the OLEDs that the compound contributes to can be influenced by factors such as ambient light conditions and operating temperature .
Biochemical Analysis
Biochemical Properties
It has been found to be involved in the up-conversion of triplets to singlets via a triplet–triplet annihilation (TTA) process . This suggests that it may interact with various enzymes, proteins, and other biomolecules in a manner that influences this process .
Cellular Effects
It has been suggested that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to be involved in the up-conversion of triplets to singlets via a TTA process , suggesting that it may exert its effects at the molecular level through this mechanism
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-1-methylpyrazin-2(1H)-one typically involves multiple steps, starting from readily available precursors. One common approach involves the alkylation of phenolic hydroxyl groups, followed by azidation of carboxylic acids, Curtius rearrangement, hydrolysis, and salification . This method ensures high purity and yield, making it suitable for large-scale preparation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-1-methylpyrazin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH adjustments, and the use of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-1-methylpyrazin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antibacterial, anticancer, and anti-inflammatory activities
Comparison with Similar Compounds
Similar Compounds
N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)Benzenesulfonamide: Known for its antibacterial and enzyme inhibitory properties.
Phenanthroimidazole Derivatives: Used in OLEDs and other electronic applications due to their efficient electroluminescent properties.
Cyclometalated Iridium (III) Compounds: Investigated for their anticancer activities and mechanisms.
Uniqueness
3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-1-methylpyrazin-2(1H)-one stands out due to its unique combination of a pyrazinone core and a dihydrobenzo dioxin moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-methylpyrazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-16-5-4-14-12(13(16)17)15-9-2-3-10-11(8-9)19-7-6-18-10/h2-5,8H,6-7H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVWYLCJMBKVNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)NC2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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